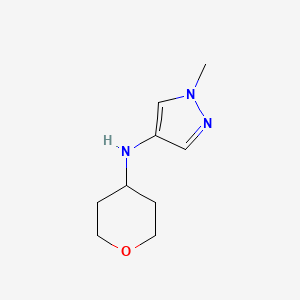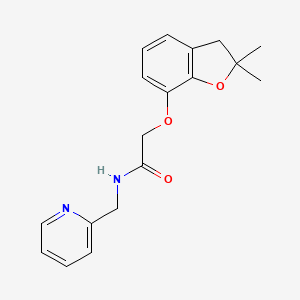
4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" is a synthetic organic molecule that has garnered attention due to its unique chemical structure and potential applications
准备方法
The synthesis of "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" involves several steps, typically starting with commercially available reagents. Common synthetic routes include:
Preparation of the intermediate 5-fluoropyrimidine: This is achieved through halogenation reactions involving fluorine sources such as diethylaminosulfur trifluoride.
Coupling the intermediate with a cyclohexyl moiety: This often involves the use of cyclohexanol derivatives under dehydrating conditions.
Formation of the benzamide core: Utilizing benzoic acid derivatives reacted under amide-bond forming conditions with reagents like carbodiimides or coupling agents such as EDCI or DCC.
Introduction of the cyano group: Typically achieved by nucleophilic substitution reactions involving cyanide sources.
Industrial production methods often mirror these synthetic routes but are optimized for scalability, involving continuous flow reactors and automated synthesizers to ensure efficiency and yield.
化学反应分析
"4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" participates in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reductive processes can target specific functional groups within the molecule, using agents like lithium aluminium hydride for reductions.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, often leveraging halogenated intermediates and nucleophiles.
Hydrolysis: : The amide bond within the compound can be hydrolyzed under acidic or basic conditions, forming carboxylic acids and amines.
Common reagents and conditions include organic solvents like dichloromethane or methanol, catalysts such as palladium on carbon, and conditions ranging from room temperature to elevated temperatures under reflux.
科学研究应用
This compound finds applications across various scientific disciplines:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions.
Biology: : The structure-activity relationship of this molecule makes it an interesting candidate for studying enzyme interactions and cellular pathways.
Medicine: : Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific biological receptors.
Industry: : In material science, this compound may be used in the design of novel polymers or as a precursor for advanced materials.
作用机制
The mechanism by which "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" exerts its effects is typically studied in the context of its biological applications. It interacts with molecular targets such as enzymes, altering their activity through binding interactions. The pathways involved often include inhibition or activation of specific enzymatic processes, leading to downstream effects on cellular functions.
相似化合物的比较
When compared to similar compounds, "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" stands out due to its unique combination of functional groups, which provide distinct chemical and biological properties. Similar compounds might include:
4-cyano-N-((1r,4r)-4-(pyridin-2-yl)oxy)cyclohexyl)benzamide
N-((1r,4r)-4-(5-chloropyrimidin-2-yl)oxy)cyclohexyl)-4-cyanobenzamide
These analogs share structural similarities but differ in their substitution patterns or the nature of their functional groups, impacting their reactivity and applications.
属性
IUPAC Name |
4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-10-21-18(22-11-14)25-16-7-5-15(6-8-16)23-17(24)13-3-1-12(9-20)2-4-13/h1-4,10-11,15-16H,5-8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWGGPNFOLERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)







![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)
![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)


![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)
